5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Overview
Description
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide: is a chemical compound characterized by a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a suitable amine, the pyrrolidine ring can be formed through cyclization reactions involving reagents such as acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .
Scientific Research Applications
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
- 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Uniqueness
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its biological activity and chemical reactivity. This positioning can result in different binding affinities and selectivities compared to similar compounds .
Properties
IUPAC Name |
5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-11(16)9-4-10(15)14(7-9)6-8-2-1-3-13-5-8/h1-3,5,9H,4,6-7H2,(H2,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOTCXNKOPBKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218398 | |
Record name | 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-34-4 | |
Record name | 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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